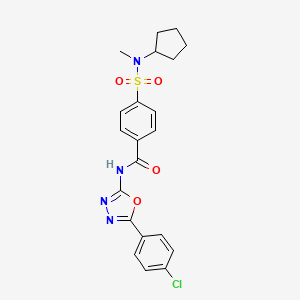

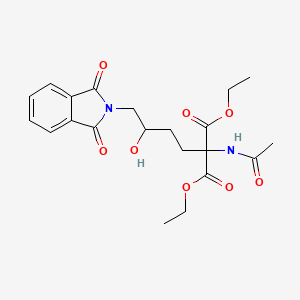

![molecular formula C19H16N4O3S B2498394 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide CAS No. 1173301-35-3](/img/structure/B2498394.png)

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

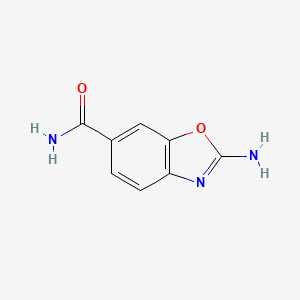

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . It has a quinoxaline-2-carboxamide moiety and a benzo[d]thiazol-2(3H)-ylidene moiety, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system of the benzo[d]thiazol-2(3H)-ylidene and quinoxaline-2-carboxamide moieties. This could potentially allow for efficient intermolecular π–π overlap .Applications De Recherche Scientifique

Antioxidant Properties

This compound exhibits antioxidant activity due to its structural features. The presence of methoxy groups and the benzothiazole ring contributes to its radical-scavenging abilities. Research has shown that it can scavenge cationic radicals like ABTS˙+ and DPPH, making it a potential candidate for combating oxidative stress .

Coenzyme Q Analogue

The compound shares structural similarities with coenzyme Q (ubiquinone), which plays a crucial role in mitochondrial electron transport and cellular energy production. Although further studies are needed, its potential as a coenzyme Q analogue warrants exploration .

Glycation Inhibition

Studies have identified related benzoquinones as inhibitors of glycation, a process implicated in aging and diabetes-related complications. The compound’s ability to inhibit glycation, coupled with its lipid peroxidation activity, makes it relevant for research in this field .

Redox Cycling

The reversible redox behavior of this compound, particularly its ability to undergo redox reactions with NADH and NAD+, suggests potential applications in bioelectrochemistry and biosensing .

Apurinic/Apyrimidinic Endonuclease 1 (Ape1/Ref-1) Inhibition

Novel quinone inhibitors targeted at Ape1/Ref-1, an enzyme involved in DNA repair and redox regulation, have been synthesized. The compound’s redox properties may contribute to its inhibitory effects on Ape1/Ref-1 .

Mitochondrial Function Modulation

Related benzoquinones have been investigated for their effects on mitochondrial succinate and reduced nicotinamide adenine dinucleotide oxidase systems. This compound’s impact on mitochondrial function merits further exploration .

Orientations Futures

Propriétés

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-23-14-8-15(25-2)16(26-3)9-17(14)27-19(23)22-18(24)13-10-20-11-6-4-5-7-12(11)21-13/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLBUESLYHHNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4N=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

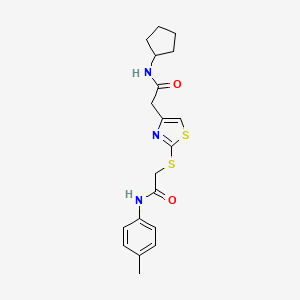

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

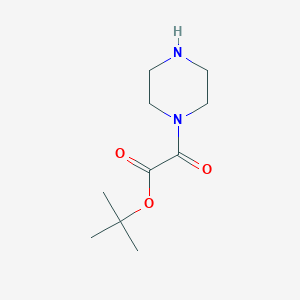

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

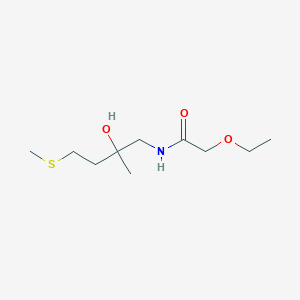

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)